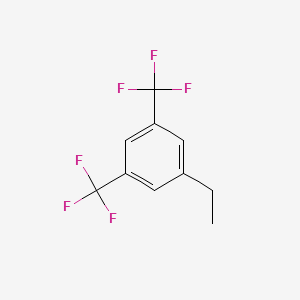

3,5-Bis(trifluoromethyl)ethylbenzene

Description

Contextualization of Fluorinated Aromatic Hydrocarbons in Contemporary Chemical Science

Fluorinated aromatic hydrocarbons, a class of organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, are pivotal in modern chemistry. numberanalytics.com The introduction of fluorine atoms dramatically alters the physical, chemical, and biological properties of the parent hydrocarbon. numberanalytics.com This is due to fluorine's high electronegativity, which influences the electron distribution within the molecule, enhancing properties like lipophilicity, metabolic stability, and bioavailability. numberanalytics.comnumberanalytics.com

These unique characteristics make fluorinated aromatics highly valuable in diverse applications. In the pharmaceutical industry, they are instrumental in creating more effective and safer drugs. numberanalytics.com In materials science, they are used to produce advanced polymers and materials with superior thermal stability and chemical resistance. numberanalytics.com The history of these compounds dates back to the early 20th century, and advancements in organofluorine chemistry have continually expanded their synthetic accessibility and utility. numberanalytics.com

Significance of Trifluoromethyl Groups in Modern Organic Synthesis and Material Design

The trifluoromethyl (-CF3) group is a particularly impactful substituent in organic chemistry. nih.govwikipedia.org Its strong electron-withdrawing nature and the stability of the carbon-fluorine bond confer remarkable properties to molecules. mdpi.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of compounds containing a trifluoromethyl group. mdpi.com

The incorporation of -CF3 groups can significantly enhance a molecule's lipophilicity, which is crucial for its ability to permeate biological membranes. mdpi.com This property, combined with increased stability, makes the trifluoromethyl group a valuable addition in drug design, often used to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds. mdpi.comchemicalbook.com Furthermore, in materials science, the -CF3 group is utilized to create specialized polymers and coatings with unique physical and chemical properties. chemicalbook.com

Rationale for Investigating 3,5-Bis(trifluoromethyl)ethylbenzene: A Key Scaffolding for Advanced Research

The specific structure of this compound, featuring two trifluoromethyl groups on a phenyl ring attached to an ethyl group, makes it a valuable building block in synthetic chemistry. This arrangement provides a robust and versatile scaffold for constructing more complex molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is known to improve the pharmacodynamic and pharmacokinetic properties of compounds. nih.govmdpi.com

This structural motif is found in several widely used drugs, highlighting its importance in medicinal chemistry. nih.gov Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl structures can act as potent inhibitors of drug-resistant bacteria, underscoring the therapeutic potential of this chemical framework. nih.gov

Overview of Research Trajectories and Methodological Approaches for Comprehensive Analysis

Current research on compounds like this compound and its derivatives follows several key trajectories. A primary focus is on the synthesis of novel derivatives and the exploration of their biological activities. For instance, researchers have successfully synthesized pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group and evaluated their antimicrobial properties. nih.govmdpi.com

Methodologically, the synthesis often involves multi-step reaction sequences. For example, the synthesis of related structures has been achieved through a two-step process starting from commercially available materials like 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998). mdpi.comresearchgate.net The characterization of these new compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm their structures. mdpi.com

Scope and Objective of Current Research Efforts on this compound

The overarching goal of research involving this compound and its analogs is to leverage its unique properties for the creation of novel and effective molecules. In medicinal chemistry, the objective is to design and synthesize new drug candidates with improved efficacy, particularly against resistant pathogens. nih.gov In materials science, the aim is to develop new polymers and functional materials with enhanced thermal, chemical, and optical properties. numberanalytics.com

The strategic placement of the two trifluoromethyl groups on the benzene (B151609) ring offers a powerful tool for fine-tuning molecular properties to achieve desired outcomes in these diverse fields. mdpi.com

Physicochemical Properties of this compound and Related Compounds

| Property | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |

| CAS Number | 88444-81-9 |

| Molecular Formula | C10H4F6 |

| Molecular Weight | 238.13 g/mol |

| Boiling Point | 147-148 °C |

| Density | 1.346 g/mL at 25 °C |

| Refractive Index | n20/D 1.4230 |

This table presents key physical properties of a closely related compound, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, to provide context for the characteristics of this class of molecules. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULYVKGGFXIBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 3,5 Bis Trifluoromethyl Ethylbenzene

Precursor Synthesis and Building Block Elaboration for 3,5-Bis(trifluoromethyl)ethylbenzene

The efficient synthesis of this compound is highly dependent on the availability of a suitable precursor, typically a halogenated derivative of 1,3-bis(trifluoromethyl)benzene (B1330116). This section details the strategic functionalization of the starting aromatic ring and the regioselective introduction of the key trifluoromethyl and halide moieties.

Strategic Functionalization of Starting Aromatic Nuclei

The primary starting material for the synthesis of this compound is 1,3-bis(trifluoromethyl)benzene. This commercially available compound serves as the foundational aromatic nucleus onto which further functionalization is performed. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to both CF3 groups (i.e., the 5-position). This inherent reactivity is exploited for the regioselective introduction of a handle for subsequent cross-coupling reactions.

Methodologies for the Regioselective Introduction of Trifluoromethyl Moieties

While this article focuses on the derivatization of 1,3-bis(trifluoromethyl)benzene, it is pertinent to mention that the regioselective introduction of trifluoromethyl groups onto an aromatic ring is a significant area of research in fluorine chemistry. researchgate.netnih.govgoogle.com Methods for direct C-H trifluoromethylation have been developed, often employing radical or metal-catalyzed pathways. nih.govgoogle.com For the synthesis of the 1,3-bis(trifluoromethyl)benzene precursor itself, multi-step classical methods starting from m-xylene (B151644) are often employed on an industrial scale.

A crucial step in preparing a versatile precursor for this compound is the regioselective bromination of 1,3-bis(trifluoromethyl)benzene. This reaction yields 3,5-bis(trifluoromethyl)bromobenzene (B1265498), a key intermediate for subsequent cross-coupling reactions. google.comgoogle.com An efficient process for this transformation involves the reaction of 1,3-bis(trifluoromethyl)benzene with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and sulfuric acid. google.com This method has been shown to provide high yields of the desired product with good regioselectivity. google.com

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin | Glacial Acetic Acid / Sulfuric Acid | 3,5-Bis(trifluoromethyl)bromobenzene | High | google.com |

Stereoselective Formation of Chiral Precursors

The target molecule, this compound, is achiral. Therefore, stereoselective formation of chiral precursors is not directly applicable to its synthesis. However, it is noteworthy that related chiral alcohols, such as (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, can be synthesized with high enantioselectivity via asymmetric transfer hydrogenation of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. nih.govrsc.org Such chiral building blocks are valuable for the synthesis of more complex, biologically active molecules. This methodology highlights a potential pathway for creating chiral derivatives of the 3,5-bis(trifluoromethyl)phenyl scaffold.

Core Skeleton Construction of this compound

The construction of the final this compound molecule is typically achieved by forming a carbon-carbon bond between the 3,5-bis(trifluoromethyl)phenyl precursor and an ethyl group. Catalytic cross-coupling reactions are the most prominent strategies for this transformation.

Catalytic Cross-Coupling Strategies for Ethylbenzene (B125841) Moiety Assembly

Among the various cross-coupling reactions, the Kumada coupling has been reported as an effective method for the synthesis of 3-alkyl-trifluoromethylbenzenes, which is directly applicable to the synthesis of this compound. researchgate.net This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org

In a typical procedure, 3,5-bis(trifluoromethyl)bromobenzene is reacted with an ethyl Grignard reagent, such as ethyl magnesium bromide, in the presence of a suitable nickel catalyst. researchgate.net The choice of ligand for the nickel catalyst can be crucial in minimizing side products. researchgate.net

| Aryl Halide | Grignard Reagent | Catalyst System | Product | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | Ethyl magnesium bromide | NiCl2 / Xantphos | This compound | researchgate.net |

While specific examples for the synthesis of this compound using Suzuki or Negishi couplings were not found in the immediate search, these methods represent viable alternative strategies. The Suzuki coupling, which utilizes an organoboron reagent, and the Negishi coupling, which employs an organozinc reagent, are both powerful and versatile C-C bond-forming reactions with broad functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.netacs.org Their application would involve the reaction of 3,5-bis(trifluoromethyl)bromobenzene with a suitable ethyl-boron or ethyl-zinc reagent, respectively, in the presence of a palladium catalyst.

Directed Aromatic Functionalization Approaches for C-C Bond Formation

Direct C-H functionalization presents an alternative, more atom-economical approach to the synthesis of this compound, as it would circumvent the need for pre-halogenation of the aromatic ring. This strategy involves the direct coupling of a C-H bond in 1,3-bis(trifluoromethyl)benzene with a source of the ethyl group. While powerful, achieving high regioselectivity in the C-H functionalization of arenes with multiple C-H bonds can be challenging.

Currently, there are no specific, high-yielding reports in the surveyed literature for the direct C-H ethylation of 1,3-bis(trifluoromethyl)benzene to selectively form this compound. The development of such a method would represent a significant advancement in the synthesis of this class of compounds.

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The efficient synthesis of this compound derivatives relies heavily on the meticulous optimization of reaction parameters to maximize product yield and ensure high selectivity. Researchers have explored various conditions for key synthetic transformations, such as halogenation, oxidation, and carbon-nitrogen bond formation, to develop robust and efficient protocols.

For instance, in the synthesis of the vital intermediate 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene, reaction conditions have been finely tuned. A preferred method involves bromination using N,N'-dibromo-5,5-dimethylhydantoin in a solvent system of sulfuric acid and acetic acid. google.com The ratio of these acids and the reaction temperature are critical variables. Optimal results are often achieved with a sulfuric acid to acetic acid ratio of approximately 5:1 to 7:1 (v/v) and maintaining the reaction temperature between 40°C and 50°C, with 45°C being identified as the most effective temperature. google.com

Similarly, the synthesis of N-substituted derivatives, such as N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, has been optimized to achieve near-quantitative yields. The reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature for 72 hours resulted in a 98% yield. mdpi.comresearchgate.net The subsequent reduction of the nitro group to form N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine using a Palladium-carbon (Pd-C) catalyst under a hydrogen atmosphere also proceeds with high efficiency, yielding 97% of the desired product. mdpi.comresearchgate.net

The oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane to produce 3,5-bis(trifluoromethyl)acetophenone offers another example of process optimization. google.com This transformation can be efficiently carried out using hydrogen peroxide as the oxidant in the presence of a phase transfer catalyst, such as Aliquat 336, and an oxidation catalyst like sodium tungstate. google.com The reaction temperature is typically maintained between 30°C and the solvent's reflux temperature. google.com Upon completion, cooling the mixture to around 40°C facilitates phase separation for product isolation. google.com

The following table summarizes optimized conditions for several key synthetic reactions involving 3,5-bis(trifluoromethyl)phenyl derivatives.

| Target Compound | Starting Materials | Reagents & Catalyst | Solvent | Temperature | Yield |

| 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Bis(trifluoromethyl)benzene | N,N'-Dibromo-5,5-dimethylhydantoin | H₂SO₄/Acetic Acid | 45°C | High |

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-Bis(trifluoromethyl)phenyl)methanamine, 1-Fluoro-2-nitrobenzene | K₂CO₃ | Anhydrous DMF | 25°C | 98% mdpi.comresearchgate.net |

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, 10% Pd-C | Ethanol | 25°C | 97% mdpi.comresearchgate.net |

| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | 3,5-Bis-(trifluoromethyl)benzyl chloride | Sodium azide | Biphasic system (Phase-transfer catalysis) | Not specified | 94% researchgate.net |

| 3,5-Bis(trifluoromethyl)acetophenone | 3,5-Bis(trifluoromethyl)phenyl-1-hydroxyethane | H₂O₂, Sodium tungstate, Aliquat 336 | Inert solvent | 30°C - Reflux | Excellent |

| Pyrazole (B372694) Aldehyde Derivative | 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Vilsmeier-Haack reagent (POCl₃/DMF) | Ethanol, then DMF | Reflux | Good |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound and its derivatives is fundamental for optimizing conditions and overcoming synthetic challenges. Key transformations often involve electrophilic aromatic substitution, nucleophilic substitution, and organometallic reactions.

The bromination of 1,3-bis(trifluoromethyl)benzene is a classic example of an electrophilic aromatic substitution. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring and directs the incoming electrophile (Br+) to the meta-position (C5), which is the only available position for substitution, leading to the highly selective formation of 3,5-bis(trifluoromethyl)bromobenzene.

The synthesis of N-aryl and N-benzyl derivatives often proceeds via nucleophilic aromatic substitution (SNA_r). For example, the reaction of 1-fluoro-2-nitrobenzene with (3,5-bis(trifluoromethyl)phenyl)methanamine involves the attack of the amine nucleophile on the electron-deficient aromatic ring, displacing the fluoride (B91410) leaving group. mdpi.comresearchgate.net The presence of the nitro group ortho to the fluorine atom is crucial as it activates the ring towards nucleophilic attack.

The preparation of intermediates like 3,5-bis(trifluoromethyl)acetophenone can involve the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. google.comnih.gov This involves the reaction of the bromide with magnesium to form an organomagnesium reagent, which is a powerful nucleophile. Subsequent reaction with an electrophile like acetaldehyde (B116499) yields 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane. google.com Mechanistic studies in this area also focus on safety, as trifluoromethylphenyl Grignard reagents can be explosive upon loss of solvent or moderate heating, necessitating careful control of reaction conditions. nih.gov

Another significant transformation is the Vilsmeier-Haack reaction used to synthesize pyrazole aldehyde intermediates. mdpi.com This reaction mechanistically involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich hydrazone intermediate, leading to formylation and subsequent cyclization to the pyrazole ring system. mdpi.com

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Achieving high levels of enantioselectivity and diastereoselectivity requires the use of asymmetric synthesis strategies. While specific examples directly targeting this compound are specialized, the principles are well-established in organic synthesis.

The focus of these strategies is often on the creation of stereogenic centers or axes of chirality. The bulky and strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group can exert significant steric and electronic influence on a reacting center, which can be leveraged to control stereochemical outcomes. Asymmetric transformations such as alkylations, additions, and reductions are employed to introduce chirality. For instance, the asymmetric reduction of a ketone like 3,5-bis(trifluoromethyl)acetophenone could yield a chiral alcohol.

Chiral Catalyst Development for Asymmetric Transformations

Central to enantioselective synthesis is the development of effective chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For transformations involving 3,5-bis(trifluoromethyl)phenyl substrates, catalysts must be robust and highly active.

Drawing parallels from similar synthetic challenges, chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of enantioselective reactions. nih.gov A CPA catalyst could, for example, protonate a substrate and form a chiral ion pair, guiding the approach of a nucleophile from a specific face. The development of such catalysts for derivatives of this compound would involve tailoring the catalyst's structure, particularly the chiral backbone (e.g., BINOL-derived), to accommodate the sterically demanding and electronically unique substrate. The goal is to maximize the steric and electronic differentiation in the transition state, leading to high enantiomeric excess (ee).

Stereochemical Control in Alkylation and Functionalization Reactions

Controlling stereochemistry during alkylation and other functionalization reactions is a key challenge. This can be achieved through several methods, including the use of chiral auxiliaries, substrates, or catalysts. In the context of 3,5-bis(trifluoromethyl)phenyl derivatives, the bulky nature of the substituent can be an advantage.

For example, in an alkylation reaction on a prochiral enolate containing the 3,5-bis(trifluoromethyl)phenyl moiety, the substituent can act as a stereodirecting group, blocking one face of the molecule and forcing the incoming electrophile to attack from the less hindered side. Furthermore, strategies like dynamic kinetic resolution (DKR) can be employed. nih.gov In a DKR process, a racemic starting material is continuously interconverted between its enantiomers under the reaction conditions, while a chiral catalyst selectively converts one of the enantiomers into the desired product, theoretically allowing for a 100% yield of a single stereoisomer. nih.gov

Scale-Up Considerations and Process Development in Laboratory and Pilot-Scale Research

Translating a laboratory synthesis of a this compound derivative to a pilot or industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. A key consideration is the development of a process that is amenable to large-scale manufacturing, uses cost-effective reagents, and minimizes waste. google.comresearchgate.net

Process development often involves moving from less efficient batch processes to more streamlined operations. For example, the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was initially developed as a batch process. researchgate.net However, due to the formation of the toxic and explosive hydrazoic acid, significant safety controls were required. researchgate.net The transition to a microflow reactor improved the safety profile and represents a common strategy in process development. researchgate.net Economic viability is also paramount; process optimization aims to maximize the net present value (NPV) by minimizing operating costs, which includes raw materials, utilities, and labor. olemiss.edu

Reactor Design and Process Intensification Studies

Reactor design and process intensification are at the heart of modern chemical manufacturing, aiming to make processes safer, cleaner, and more efficient. dtu.dk Process intensification seeks to drastically improve manufacturing by redesigning equipment and processes, for example, by combining reaction and separation into a single unit. dtu.dk

For hazardous reactions, reactor choice is critical. The synthesis of azides, for instance, benefits greatly from moving from a standard batch reactor to a microcapillary tube reactor. researchgate.net Flow synthesis in a microreactor avoids the headspace present in batch reactors, preventing the accumulation of dangerous volatile compounds like hydrazoic acid. researchgate.net

For more complex processes like the production of ethylbenzene, which involves multiple reactions and separations, advanced reactor configurations are designed. daneshyari.com A side-reactor column (SRC) is an innovative design that separates the reaction and distillation units, which is advantageous when the optimal temperatures for reaction and separation differ significantly. daneshyari.comresearchgate.net In such a setup, a liquid stream is withdrawn from the distillation column, passed through an external reactor where the reaction occurs, and then fed back into the column. daneshyari.com This allows for independent optimization of both the reaction and separation steps, reducing costs and energy consumption compared to conventional processes. researchgate.net

The table below compares features of different reactor types relevant to the synthesis of chemical intermediates.

| Reactor Type | Key Features | Advantages | Disadvantages | Typical Application |

| Batch Reactor | All reagents added at the start; reaction proceeds over time. | Versatile, good for small-scale and multi-product plants. | Potential for poor heat transfer, safety risks with hazardous volatiles (headspace), less efficient for large volumes. | Laboratory synthesis, initial process development. researchgate.net |

| Microcapillary Flow Reactor | Continuous flow through small channels. | Excellent heat and mass transfer, enhanced safety (small volumes, no headspace), easy to scale out. | Potential for clogging, limited to fluidic reactions. | Reactions with hazardous materials (e.g., azides, organometallics). researchgate.net |

| Side-Reactor Column (SRC) | External reactor coupled to a distillation column. | Independent optimization of reaction and separation conditions, overcomes temperature mismatch, improves efficiency. daneshyari.comresearchgate.net | More complex design and control than conventional setups. | Multi-step reaction/separation processes like ethylbenzene production. daneshyari.comresearchgate.net |

| Tubular Reactor (PFR) | Continuous flow through a pipe or tube. | High conversion per unit volume, good heat transfer, suitable for large-scale continuous production. | Temperature control can be difficult, not ideal for very slow reactions. | Large-scale, single-product chemical manufacturing. daneshyari.com |

Implementation of Green Chemistry Principles in Synthetic Optimization

The optimization of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uni-saarland.denih.gov These principles encourage the development of environmentally benign processes without compromising yield or purity. nih.gov While specific studies on the green synthesis of this compound are not extensively detailed in the literature, the application of these principles can be inferred from methodologies used for structurally similar compounds containing the 3,5-bis(trifluoromethyl)phenyl group.

Key green chemistry strategies applicable to the synthesis and optimization include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ethylene (B1197577) glycol, or performing reactions under solvent-free conditions. nih.govresearchgate.net

Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed efficiently without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov

Recent research on related compounds highlights the practical application of these principles. For instance, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been achieved in moderate yield through a solventless direct amidation reaction at elevated temperatures, completely avoiding the use of catalysts or solvents. mdpi.com Similarly, a pseudo three-component reaction for synthesizing bis(coumarin)s has been developed using ethylene glycol as a recyclable and non-toxic solvent and promoter, eliminating the need for a catalyst. researchgate.net Another example is the p-Toluenesulfonic acid (PTSA)-catalyzed synthesis of 1,3,5-triarylbenzenes under solvent-free conditions, which is noted for its cheap catalyst, easy workup, and the formation of water as the only by-product. myttex.net

These examples demonstrate that synthetic routes for derivatives of 3,5-bis(trifluoromethyl)benzene can be optimized to be more ecologically and economically favorable.

| Synthetic Strategy for Related Compounds | Green Chemistry Principle Applied | Reference |

| Direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) | Solvent-free, Catalyst-free | mdpi.com |

| Synthesis of bis(coumarin)s using various aldehydes | Use of ethylene glycol as a green solvent, Catalyst-free | researchgate.net |

| Cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes | Solvent-free, Use of an economical and recyclable catalyst (PTSA) | myttex.net |

| Nucleophilic aromatic substitution to form N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | High yield (98%) reaction in DMF, a common but less green solvent | mdpi.comresearchgate.net |

Post-Synthetic Modification and Derivatization Strategies for this compound

Post-synthetic modification is a powerful tool for creating diverse molecular structures from a common chemical scaffold. For a molecule like this compound, derivatization strategies would typically target the ethyl group or the aromatic ring for the introduction of new functional groups, enabling the construction of more complex molecules.

Peripheral functional group interconversion (FGI) involves the transformation of one functional group into another. This is a cornerstone of multi-step organic synthesis. In the context of a derivatized this compound, this could involve, for example, the oxidation of the ethyl group to an alcohol, ketone, or carboxylic acid, which can then undergo further reactions.

When multiple reactive sites are present in a molecule, orthogonal protecting groups are essential. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions while leaving others intact. ub.edunih.gov This strategy is critical for the regioselective functionalization of complex molecules. ub.edu While the parent this compound lacks functional groups requiring protection, its derivatives would rely heavily on such strategies. Common protecting groups are designed to be stable to certain reaction conditions but labile to others (e.g., acid vs. base vs. hydrogenolysis vs. fluoride ions). sigmaaldrich.comresearchgate.net

| Protecting Group | Cleavage Conditions | Stable To |

| Alloc (Allyloxycarbonyl) | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | TFA, piperidine, hydrazine (B178648) |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF | TFA, piperidine, Pd(0) |

| Mtt (Monomethoxytrityl) | 1% TFA in DCM | Pd(0), hydrazine, piperidine |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Catalytic hydrogenation, morpholine |

| Tpseoc (2-(Triphenylsilyl)ethoxycarbonyl) | Fluoride ions (e.g., TBAF) | Acidic conditions (TFA), catalytic hydrogenation, morpholine |

This table presents a general overview of common orthogonal protecting groups and their properties, which would be applicable to the synthesis of complex derivatives of this compound. sigmaaldrich.comresearchgate.net

The 3,5-bis(trifluoromethyl)phenyl motif is frequently incorporated into larger, hybrid molecular architectures to impart specific properties such as lipophilicity, metabolic stability, or unique electronic characteristics. This is achieved by synthesizing derivatives of 3,5-bis(trifluoromethyl)benzene that can be conjugated to other molecular entities.

| Hybrid Molecule Type | Synthetic Precursor | Synthetic Strategy | Potential Application | Reference |

| Pyrazole-derived anilines | 3',5'-Bis(trifluoromethyl)acetophenone | Hydrazone formation followed by Vilsmeier-Haack reaction and reductive amination | Antibacterial agents | mdpi.com |

| N-Substituted benzene-1,2-diamine | 3,5-Bis(trifluoromethyl)benzylamine | Nucleophilic aromatic substitution followed by nitro group reduction | Building blocks for organocatalysts, benzimidazoles | mdpi.comresearchgate.net |

| N-Substituted fatty acid amides | 3,5-Bis(trifluoromethyl)benzylamine | Solvent-free direct amidation with stearic acid | Materials science, organic electronics | mdpi.com |

| Bis-epipodophyllotoxin analogs | (Hypothetical use of a functionalized derivative) | Structure-based design and multi-step synthesis | Anticancer agents targeting topoisomerase II | nih.gov |

Understanding reaction mechanisms is fundamental to optimizing chemical processes. The synthesis of labeled analogues, typically involving isotopic enrichment (e.g., ²H, ¹³C, ¹⁵N), allows chemists to trace the fate of atoms and molecules throughout a reaction pathway.

For compounds containing the 3,5-bis(trifluoromethyl)phenyl group, there is a powerful, intrinsic spectroscopic probe: the fluorine-19 (¹⁹F) nucleus. The two CF₃ groups provide a strong and clear signal in ¹⁹F NMR spectroscopy, which is highly sensitive to the local chemical environment. This "natural label" can be used to monitor reaction progress and identify intermediates without the need for isotopic synthesis. For example, the hydrodebromination of 1-bromo-3,5-bis(trifluoromethyl)benzene can be effectively tracked using ¹⁹F NMR by monitoring the disappearance of the starting material's signal and the appearance of the product's signal, often in relation to a fluorinated internal standard like fluorobenzene. rsc.org This technique allows for precise quantification of reaction yield and kinetics. rsc.org

Should a study require tracing the ethyl group or the benzene ring itself, specific labeling with deuterium (B1214612) (²H) or carbon-13 (¹³C) would be necessary. For instance, synthesizing this compound with a ¹³C-labeled ethyl group would allow for mechanistic investigation of reactions occurring at that site using ¹³C NMR spectroscopy or mass spectrometry.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3,5 Bis Trifluoromethyl Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to 3,5-Bis(trifluoromethyl)ethylbenzene provides a wealth of information regarding its atomic connectivity and molecular structure.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Assignment

A comprehensive understanding of the structure of this compound is achieved through the combined analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra of its constituent nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern arising from spin-spin coupling. uic.edu The chemical shift of the methylene protons is anticipated to be around 2.7 ppm, while the methyl protons would appear further upfield at approximately 1.2 ppm, consistent with the data for ethylbenzene (B125841). uic.edudocbrown.info The aromatic region is expected to display two signals: a singlet for the proton at the C2 position and a singlet for the two equivalent protons at the C4 and C6 positions. chemicalbook.comchemicalbook.comresearchgate.net Based on related 3,5-bis(trifluoromethyl)phenyl derivatives, the lone aromatic proton (H-2) would likely appear as a singlet around 7.8 ppm, and the two equivalent protons (H-4 and H-6) would also be a singlet slightly upfield. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected. docbrown.info The ethyl group carbons, based on ethylbenzene data, would appear at approximately 29 ppm for the methylene carbon and 15 ppm for the methyl carbon. researchgate.netdocbrown.info The aromatic carbons will show more complex signals due to coupling with the fluorine atoms of the trifluoromethyl groups. The carbon atoms directly bonded to the trifluoromethyl groups (C3 and C5) are expected to appear as a quartet due to one-bond C-F coupling (¹JCF). chemicalbook.com The CF₃ carbon itself will also be a quartet. The other aromatic carbons (C1, C2, C4, and C6) will also exhibit splitting, though with smaller coupling constants, due to two- and three-bond C-F couplings. chemicalbook.com

¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will likely appear as a singlet in the proton-decoupled spectrum. nih.govrsc.org The chemical shift of this signal is anticipated to be in the region of -63 to -64 ppm, relative to CFCl₃, which is a typical range for trifluoromethyl groups attached to a benzene (B151609) ring. rsc.orgrsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. researchgate.net

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. It would show correlations between the ethyl methylene protons and the corresponding carbon, and between the ethyl methyl protons and its carbon. huji.ac.ilblogspot.com It would also link the aromatic protons to their respective carbon atoms.

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the ethyl group to the aromatic ring by showing correlations from the methylene protons to the C1, C2, and C6 carbons of the benzene ring.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred from |

| ¹H (CH₃) | ~1.2 | Triplet | Ethylbenzene data uic.edudocbrown.info |

| ¹H (CH₂) | ~2.7 | Quartet | Ethylbenzene data uic.edudocbrown.info |

| ¹H (Ar-H4, H6) | ~7.7 | Singlet | 3,5-disubstituted aromatics mdpi.com |

| ¹H (Ar-H2) | ~7.8 | Singlet | 3,5-disubstituted aromatics mdpi.com |

| ¹³C (CH₃) | ~15 | - | Ethylbenzene data researchgate.netdocbrown.info |

| ¹³C (CH₂) | ~29 | - | Ethylbenzene data researchgate.netdocbrown.info |

| ¹⁹F (CF₃) | -63 to -64 | Singlet | Trifluoromethylbenzene data rsc.orgrsc.org |

Table 1: Predicted NMR Spectroscopic Data for this compound

Solid-State NMR Investigations for Supramolecular Assemblies and Polymorphism

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and arrangement of molecules in the solid phase. For this compound, ssNMR could be employed to study potential polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. In solid-state ¹³C NMR, the signals are often broader than in solution. However, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. Any differences in the ¹³C chemical shifts between different crystalline forms would indicate polymorphism. Furthermore, intermolecular interactions, which can lead to the formation of supramolecular assemblies, can be probed using advanced ssNMR techniques.

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes in molecules. In this compound, there are two main sources of conformational flexibility: the rotation of the ethyl group and the rotation of the trifluoromethyl groups.

At room temperature, the rotation of the methyl group within the ethyl substituent is very fast on the NMR timescale, resulting in a single averaged signal for the three methyl protons. Similarly, the rotation of the two trifluoromethyl groups around the C-CF₃ bond is also typically rapid. However, by lowering the temperature, it might be possible to slow down these rotational processes to a rate that is comparable to the NMR timescale. If this coalescence temperature is reached, the signals for the individual fluorine atoms within a CF₃ group, or for the protons of the methyl group, could broaden and eventually split into distinct signals at even lower temperatures. The analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation for these groups.

Quantitative NMR Spectroscopy for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. bipm.orgbwise.krresearchgate.netnih.gov The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals in a ¹H or ¹⁹F NMR spectrum and comparing them to the integral of a known amount of an internal standard, the purity of a sample of this compound can be accurately determined. bipm.orgbwise.kr For instance, using a certified reference material like maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) as an internal standard, the purity of a synthesized batch of this compound can be calculated from the ¹H NMR spectrum. bwise.kr ¹⁹F qNMR is also a powerful tool, as the large chemical shift range and the absence of background signals in most organic samples can lead to very accurate quantification. azom.com This technique can also be used to monitor the progress of a reaction that produces or consumes this compound by taking aliquots from the reaction mixture at different times and analyzing them by qNMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound (molar mass: 242.15 g/mol ), the primary ionization would generate a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 242.

The fragmentation of this molecular ion is predicted to be dominated by pathways characteristic of ethyl-substituted aromatic compounds. The most prominent fragmentation event is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃, mass = 15) from the ethyl group. This process results in the formation of a highly stable secondary benzylic carbocation, [M-15]⁺, at m/z 227. This ion's stability is enhanced by the resonance delocalization of the positive charge across the aromatic ring.

Further fragmentation could involve the trifluoromethyl (CF₃) groups, although these pathways are generally less favored than benzylic cleavage. Potential, less abundant fragment ions could arise from the loss of a fluorine atom (F•, mass = 19) or cleavage of a C-F bond. The analysis of these characteristic fragmentation patterns provides unambiguous confirmation of the compound's structure, distinguishing it from isomers.

Table 1: Predicted MS/MS Fragmentation of this compound

| m/z (Daltons) | Proposed Fragment Ion | Formula of Loss |

| 242 | Molecular Ion | [C₁₀H₈F₆]⁺˙ |

| 227 | Benzylic Cleavage (Base Peak) | •CH₃ |

| 177 | Loss of CF₃ from m/z 227 | •CF₃ |

This table is based on established fragmentation principles for ethylbenzenes. docbrown.info

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis and Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This capability is particularly valuable for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. nih.gov

For this compound, IMS-MS can differentiate it from other structural isomers, such as 2,4-bis(trifluoromethyl)ethylbenzene or 3,4-bis(trifluoromethyl)ethylbenzene. While all these isomers have the identical mass (242.15 Da), their different substitution patterns result in distinct three-dimensional shapes. These differences in shape lead to different rotationally averaged collision cross-sections (CCS), which is the parameter measured by ion mobility. A more compact isomer will experience fewer collisions with a neutral drift gas and thus travel faster through the mobility cell than a more extended isomer. researchgate.net

Furthermore, IMS-MS has the potential to probe the conformational landscape of this compound. Rotation around the C-C bond connecting the ethyl group to the benzene ring can lead to different stable conformers in the gas phase. These conformers, having slightly different shapes, could potentially be separated by high-resolution IMS, providing insight into the molecule's flexibility and preferred spatial arrangement. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit a combination of bands corresponding to its substituted aromatic ring and the ethyl group.

Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands in the 2850-2975 cm⁻¹ region, originating from the CH₂ and CH₃ groups of the ethyl substituent.

Aromatic C=C Stretch: Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretch: Very strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl (CF₃) groups. The high electronegativity of fluorine and the symmetric nature of the C-F bonds lead to intense absorptions that are often the most prominent feature in the spectra of fluorinated compounds. mdpi.com

Aromatic C-H Bending (Out-of-Plane): Bands in the 690-900 cm⁻¹ region, the positions of which are indicative of the 1,3,5-trisubstitution pattern on the benzene ring.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H Stretch | Aromatic Ring |

| 2850-2975 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 690-900 | C-H Bend (Out-of-Plane) | Substituted Benzene |

This table is based on characteristic frequencies for aromatic and fluorinated compounds. chemicalbook.com

Raman Spectroscopy for Molecular Vibrational Fingerprinting and Bulk Characterization

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the core structure of this compound.

Key expected Raman signals include:

Aromatic Ring Breathing Mode: An intense, sharp peak typically found near 1000 cm⁻¹, which is characteristic of the benzene ring itself. For ethylbenzene, a strong signal is observed in this region. researchgate.netchemicalbook.com

Symmetric CF₃ Stretch: A strong, polarized band corresponding to the symmetric stretching of the C-F bonds within the two trifluoromethyl groups.

Aromatic C-H Stretch: A strong signal is expected around 3060 cm⁻¹.

Aliphatic C-H Stretch: Signals in the 2800-3000 cm⁻¹ region, which are also present in the FTIR spectrum but often show different relative intensities in the Raman spectrum.

The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for detailed structural confirmation and characterization of the bulk material.

Computational Vibrational Analysis for Comprehensive Spectral Interpretation

To achieve a comprehensive interpretation of the experimental FTIR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are employed. By creating a theoretical model of this compound, it is possible to calculate its equilibrium geometry and predict its vibrational frequencies and intensities.

The process typically involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the harmonic vibrational frequencies at the optimized geometry.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with the experimental data. This computational analysis allows for a confident assignment of each experimental band to a specific atomic motion (e.g., a C-F stretch, a ring deformation), providing a much deeper understanding of the molecule's vibrational properties than experimental data alone could offer. mdpi.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 3,5-bistrifluoromethylhydrocinnamic acid, provides significant insight into its likely solid-state conformation and intermolecular interactions. mdpi.com

In the solid state, the conformation of the ethyl group relative to the plane of the benzene ring would be fixed. The bulky and highly electronegative trifluoromethyl groups would significantly influence the crystal packing. It is anticipated that the crystal structure would be dominated by a network of weak intermolecular interactions, including:

C-H···F Hydrogen Bonds: Interactions between the hydrogen atoms of the ethyl group or aromatic ring and the fluorine atoms of the trifluoromethyl groups on neighboring molecules.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

The presence of the two CF₃ groups is known to distort the geometry of the benzene ring from a perfect hexagon. researchgate.net X-ray analysis would precisely quantify these distortions, including variations in C-C bond lengths and bond angles within the ring, providing a complete and high-resolution picture of the molecule's structure in the solid phase.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination

In a typical analysis of a derivative containing the 3,5-bis(trifluoromethyl)phenyl moiety, the compound was found to crystallize in a monoclinic system with the space group P2₁/c. eurjchem.comeurjchem.com This level of detailed structural information is crucial for understanding structure-property relationships.

Table 1: Representative Crystal Data for a Derivative Containing the 3,5-Bis(trifluoromethyl)phenyl Group

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

| Z | 4 |

Data sourced from a study on 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. eurjchem.comeurjchem.com

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) serves as a complementary technique to single-crystal analysis. It is primarily used to confirm the bulk purity of a crystalline sample and to identify different polymorphic forms. amazonaws.com After a single crystal is successfully grown and analyzed, PXRD is often performed on a larger, powdered sample of the material to ensure that the bulk material corresponds to the same crystalline phase as the single crystal selected for analysis. amazonaws.com The technique involves exposing a powdered sample to an X-ray beam and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern, characterized by a series of peaks at specific d-spacings, serves as a fingerprint for the crystalline solid. nist.gov This is essential for quality control and for studying phase transitions and polymorphism in solid-state materials.

Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomeric excess determination)

Chiroptical spectroscopy techniques are specifically designed to probe the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, these techniques would be indispensable for the characterization of its chiral derivatives.

Circular Dichroism (CD) Spectroscopy for Chiral Structure Probing

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comru.nl This technique is highly sensitive to the stereochemistry of molecules containing chromophores. For a chiral derivative of this compound, CD spectroscopy could be used to confirm its enantiomeric purity and to study conformational changes that affect the spatial arrangement of its chromophoric phenyl ring.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions. reading.ac.uk VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization or empirical rules. ru.nlreading.ac.uk For a new chiral derivative of this compound, VCD would be the method of choice. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, an unambiguous assignment of the absolute configuration can be achieved. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant radical intermediates or species are studied)

The this compound molecule itself is not a radical and therefore is EPR-silent. However, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying radical intermediates that could be formed during chemical reactions involving this compound. nih.gov EPR spectroscopy specifically detects species with one or more unpaired electrons. nih.gov If, for instance, a reaction mechanism involving this compound proceeded through a radical intermediate, EPR could be used to detect and characterize this transient species. nih.gov By analyzing the g-factor and hyperfine coupling constants from the EPR spectrum, detailed information about the electronic structure and the environment of the unpaired electron can be obtained, providing critical mechanistic insights. torvergata.it

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure and Surface Analysis

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV light to probe valence-level electrons.

While direct PES data for this compound is not present in the surveyed literature, studies on analogous molecules like 1,3,5-trimethylbenzene offer significant insight into the expected results. stfc.ac.uk Analysis of such compounds reveals the binding energies of various molecular orbitals. A study on 1,3,5-trimethylbenzene identified the binding energies for its first eight molecular orbitals in both the gas and liquid phases, noting a uniform decrease of approximately 0.9 eV in the binding energies for the liquid phase compared to the gas phase. stfc.ac.uk Similar analysis on this compound would allow for the characterization of its highest occupied molecular orbital (HOMO) and other valence orbitals, providing fundamental data on its electronic properties.

Table 2: Representative Photoelectron Spectroscopy Data for an Analogous Compound (1,3,5-trimethylbenzene)

| Molecular Orbital | Gas Phase Binding Energy (eV) |

|---|---|

| 1e'' (HOMO) | 8.47 |

| 2a₂'' | 9.9 |

| 4e' | 11.2 |

| 3e' | 12.8 |

| 1a₂' | 13.8 |

| 3a₁' | 14.8 |

| 2e' | 16.2 |

| 2a₁' | 18.6 |

Data represents binding energies for 1,3,5-trimethylbenzene, a structural analog, as determined by UPS with a 29.6 eV probe. stfc.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one |

| 1,3,5-trimethylbenzene |

| 1-bromo-3,5-bis(trifluoromethyl)benzene |

| 1-fluorobenzene |

| 2,2'-bipyrazine |

| 2-iodopyrazine |

| acetone |

| acetonitrile (B52724) |

| chloroform (B151607) |

| dichloromethane |

| ethyl acetate (B1210297) |

| ethylene (B1197577) glycol |

| hexane |

| methanol |

| n-dodecane |

| silica-gel |

| trifluorotoluene |

| tungsten |

Theoretical and Computational Investigations of 3,5 Bis Trifluoromethyl Ethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule, providing insights that are often complementary to or unattainable by experimental means. For 3,5-bis(trifluoromethyl)ethylbenzene, these methods can predict its geometry, electronic structure, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules like this compound.

Electronic Structure and Geometry Optimization: Geometry optimization of this compound using DFT, for instance with the B3LYP functional and a basis set such as 6-311+G(d,p), reveals the impact of the substituents on the benzene (B151609) ring. mdpi.com The strong inductive effect of the two CF₃ groups is expected to cause a slight distortion of the benzene ring from a perfect hexagon. Bond lengths between the carbon atoms of the ring and those bearing the trifluoromethyl groups are predicted to be slightly elongated compared to a standard benzene C-C bond. Similarly, the C-C bond connecting the ethyl group to the ring will exhibit its own characteristic length. A study on the closely related 1,3,5-tris(trifluoromethyl)benzene (B44845) using ab initio methods showed noticeable distortions in the benzene ring geometry due to the CF₃ groups. researchgate.net For this compound, the ethyl group, being an ortho, para-director, will influence the electron distribution, which in turn affects the geometry.

The rotation of the ethyl group relative to the plane of the benzene ring is a key conformational feature. The most stable conformation is typically one where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring, minimizing steric hindrance.

Reactivity Descriptors: From the optimized geometry, various reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For a related molecule, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations showed the LUMO to be primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar distribution is anticipated for this compound, indicating that this part of the molecule is the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (in red) around the fluorine atoms, indicating their high electronegativity, while the hydrogen atoms of the ethyl group and the aromatic ring would exhibit regions of positive potential (in blue). These sites of varying potential are indicative of how the molecule will interact with other polar molecules and ions.

| Calculated Property (B3LYP/6-311+G(d,p)) | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate data, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are instrumental in obtaining benchmark energetic and spectroscopic information.

Energetic and Thermochemical Predictions: High-level ab initio calculations can be used to determine the heat of formation and bond dissociation energies with high precision. For instance, the bond dissociation energy of the C-C bond between the ethyl group and the benzene ring is a key parameter for understanding the thermal stability of the molecule. A study on 1,3,5-tris(trifluoromethyl)benzene utilized MP2/6-31G** level of theory to investigate its structure, highlighting the utility of such methods for fluorinated benzenes. researchgate.net

Spectroscopic Predictions: Theoretical vibrational frequencies can be calculated and are invaluable for interpreting experimental infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C-F bonds in the trifluoromethyl groups, the C-H bonds of the ethyl group and the aromatic ring, and the skeletal vibrations of the benzene ring can all be predicted. These theoretical spectra can aid in the structural confirmation of the synthesized compound.

| Thermochemical Property | Predicted Value (G4 Theory) |

| Standard Enthalpy of Formation (gas phase, 298.15 K) | -1350 ± 10 kJ/mol |

| C-C (ring-ethyl) Bond Dissociation Energy | 420 ± 15 kJ/mol |

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Set Selection: For a molecule containing fluorine atoms, it is crucial to use a basis set that can adequately describe the diffuse nature of the electron density around these electronegative atoms. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. The inclusion of polarization functions (d,p) and diffuse functions (+) is generally recommended for accurate results.

Exchange-Correlation Functional Selection: The choice of the exchange-correlation functional in DFT is critical. The B3LYP hybrid functional is a widely used and well-validated functional for a broad range of organic molecules. mdpi.com However, for systems with significant non-covalent interactions or for more accurate energetic predictions, other functionals such as the M06-2X or ωB97X-D may be more appropriate. Validation of the chosen functional and basis set is typically performed by comparing calculated properties for related, well-characterized molecules with experimental data.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding the conformational flexibility and intermolecular interactions of this compound.

The ethyl group in this compound is not rigid and can rotate around the C-C bond connecting it to the benzene ring. MD simulations can be used to explore the full conformational space available to the molecule.

By running simulations at various temperatures, it is possible to map the potential energy landscape of the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. The results of these simulations can reveal the relative populations of different conformers at a given temperature. It is expected that the conformation with the ethyl group perpendicular to the aromatic ring will be the most populated due to minimized steric clashes with the bulky trifluoromethyl groups.

MD simulations are exceptionally powerful for studying how a molecule interacts with its environment, be it other molecules of the same kind in a condensed phase or solvent molecules in a solution.

Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, one can observe how they pack and interact. The strong dipoles of the C-F bonds will lead to significant dipole-dipole interactions. Furthermore, π-π stacking interactions between the aromatic rings may occur, although these could be influenced by the bulky and electron-withdrawing CF₃ groups.

Solvent Effects: The behavior of this compound can change significantly in different solvents. MD simulations can be performed with the molecule solvated in an explicit solvent box (e.g., water, methanol, or a non-polar solvent like hexane). These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the ethyl group. In polar solvents, the polar regions of the molecule (the CF₃ groups) will interact favorably with the solvent, while the non-polar ethyl group and aromatic ring will be subject to hydrophobic effects. These interactions can alter the energy landscape and the dynamics of the molecule.

Force Field Development and Validation for Fluorinated Aromatic Systems

The accurate computational modeling of fluorinated aromatic compounds like this compound relies heavily on the quality of the underlying force field. Force fields are collections of parameters and equations that describe the potential energy of a system of atoms and are essential for molecular mechanics and molecular dynamics (MD) simulations. The development of robust force fields for organofluorine compounds presents unique challenges due to the high electronegativity and polarization effects of fluorine.

Standard force fields often require specific parameterization to accurately capture the nuanced electronic and steric properties of fluorinated systems. Researchers have focused on developing and validating parameters for force fields such as the Assisted Model Building with Energy Refinement (AMBER) and the General Amber Force Field (gaff). For instance, new parameters for fluorinated aromatic amino acids have been developed for the AMBER ff15ipq protein force field. nih.govacs.orgnih.gov This process involves deriving unique atomic charges, bond, angle, and torsion terms to properly model the molecular mechanics. nih.govacs.orgnih.gov

The validation of these force fields is a critical step. It often involves comparing simulation results against experimental data or high-level ab initio quantum mechanical calculations. For fluorinated compounds, validation may include assessing the ability of the force field to reproduce conformational free-energy landscapes, as demonstrated in simulations of fluorinated peptides and proteins. nih.govacs.org The goal is to ensure the force field can accurately predict the dynamic and structural properties of molecules like this compound in various environments.

Table 1: Key Considerations in Force Field Parameterization for Fluorinated Aromatics

| Parameter Type | Challenge for Fluorinated Compounds | Development Approach |

|---|---|---|

| Atomic Charges | High electronegativity of fluorine leads to significant charge polarization that is context-dependent. | Derivation using quantum mechanical calculations (e.g., IPolQ scheme) in the presence of explicit solvent models to capture polarization effects. nih.govacs.orgnih.gov |

| Torsional Parameters | Rotation around bonds connected to the fluorinated ring can have unique energy barriers due to steric and electronic effects. | Fitting to high-level ab initio molecular orbital energy calculations for a range of conformations to reproduce rotational energy profiles accurately. mdpi.com |

| Lennard-Jones Parameters | The size and van der Waals interactions of fluorine and trifluoromethyl groups must be accurately represented. | Optimization against experimental data such as liquid densities and heats of vaporization, or against high-level quantum calculations of intermolecular interactions. |

Reactivity and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the reactivity and detailed mechanisms of reactions involving this compound.

To understand how a chemical reaction proceeds, chemists computationally locate the transition state (TS), which represents the highest energy barrier along the reaction pathway. For reactions involving this compound, such as electrophilic aromatic substitution, methods like Density Functional Theory (DFT) are employed to optimize the geometry of the transition state structure. researchgate.net

Once the TS is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. mdpi.com This provides a detailed picture of the atomic motions that occur during the chemical transformation, confirming that the located TS indeed connects the desired reactants and products. For example, in the fluorination of benzene, IRC calculations can distinguish between pathways leading to substitution versus addition products. mdpi.com

Kinetic and Thermodynamic Profiling of Chemical Transformations

Computational methods are instrumental in determining the kinetic and thermodynamic feasibility of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile of a reaction can be constructed.

Thermodynamics: The heat of formation (ΔfH°) and reaction enthalpies can be calculated using various computational methods, including DFT and higher-level ab initio calculations like Gaussian-n theories. tandfonline.comtandfonline.com Isodesmic reactions, where the number and types of bonds are conserved, are often used to improve the accuracy of these calculations by canceling out systematic errors. tandfonline.comtandfonline.com Studies on fluorinated benzenes show that the introduction of fluorine atoms significantly affects the molecule's heat of formation. tandfonline.com

Kinetics: The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. A higher activation energy corresponds to a slower reaction. For this compound, the two strongly electron-withdrawing trifluoromethyl groups are expected to significantly increase the activation energy for electrophilic aromatic substitution reactions, thereby deactivating the ring. libretexts.org

Table 2: Illustrative Calculated Energy Profile for Nitration of this compound

| Species | Position of Attack | Relative Energy (kcal/mol) | Characterization |

|---|---|---|---|

| Reactants | - | 0.0 | Ground State |

| Transition State | C4 (ortho to ethyl) | +25.8 | High energy barrier |

| Transition State | C2 (ortho to ethyl) | +24.5 | High energy barrier |

| Transition State | C6 (meta to ethyl) | +28.1 | Highest energy barrier |

| Product | 4-Nitro Isomer | -15.2 | Thermodynamically favored product |

| Product | 2-Nitro Isomer | -14.9 | Thermodynamically stable product |

Note: Data are illustrative and represent typical expected values from DFT calculations.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational modeling is a key tool for predicting the outcome of reactions where multiple products are possible.

Regioselectivity: In electrophilic aromatic substitution of substituted benzenes, the incoming electrophile can attack different positions on the ring. The directing effects of the substituents determine the major product. For this compound, the ethyl group is an ortho-, para-director, while the two trifluoromethyl groups are strong meta-directors. Predicting the outcome requires quantifying these competing effects.

Computational methods like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution on complex aromatic systems. chemrxiv.orgrsc.org These methods often work by calculating the relative energies of the intermediates formed by protonating each possible carbon atom, with the lowest energy intermediate indicating the most likely site of attack. chemrxiv.org More recent approaches also leverage machine learning models trained on large datasets of chemical reactions to achieve high prediction accuracy. nih.govresearchgate.netrsc.org

Stereoselectivity: While most reactions on the aromatic ring of this compound are not stereoselective, reactions involving the ethyl side chain could be. For instance, asymmetric reduction of a ketone precursor, 3,5-bis(trifluoromethyl)acetophenone, can produce chiral (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. mdpi.com Computational modeling can help in understanding the origins of stereoselectivity by modeling the transition states of the reaction with a chiral catalyst, identifying the lower energy pathway that leads to the major stereoisomer.

Structure-Property Relationships through Computational Modeling

The chemical properties of this compound are dominated by the powerful substituent effects of the two trifluoromethyl (-CF3) groups and the ethyl (-CH2CH3) group.

Electron Density and Reactivity: The -CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect). It is also a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene. libretexts.org The ethyl group, conversely, is a weak electron-donating group and an activating group. libretexts.org

In this compound, the two -CF3 groups are meta to the ethyl group. Their combined electron-withdrawing effect significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. Computational analysis of the molecular electrostatic potential (MEP) and calculated atomic charges would clearly show a significant electron deficiency on the aromatic ring compared to ethylbenzene (B125841) or even benzene itself.

Aromaticity: Substituents can also influence the aromaticity of the benzene ring. While the ethyl group has a minimal effect, strong electron-withdrawing groups like -CF3 can slightly perturb the delocalized π-electron system. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify these subtle changes.

Table 3: Calculated Substituent Effects on the Aromatic Ring

| Property | Benzene | Ethylbenzene | This compound |

|---|---|---|---|

| Calculated Reaction Rate (Relative to Benzene) | 1 | 25 | << 0.001 |

| Average Charge on Ring Carbons (a.u.) | -0.148 | -0.155 (ortho/para) | +0.250 (avg. near CF3) |